1-(3-Chloropropyl)-5-methyl-1H-tetrazole

Descripción general

Descripción

1-(3-Chloropropyl)-5-methyl-1H-tetrazole is a useful research compound. Its molecular formula is C5H9ClN4 and its molecular weight is 160.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Overview

1-(3-Chloropropyl)-5-methyl-1H-tetrazole is a synthetic compound classified under the tetrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

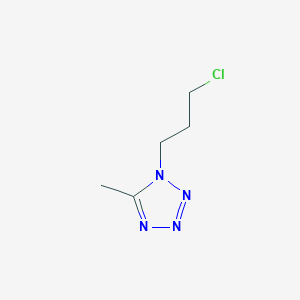

The compound features a tetrazole ring substituted with a chloropropyl group and a methyl group. Its chemical structure can be represented as follows:

This structure contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have demonstrated that various substituted tetrazoles exhibit significant antimicrobial activity. For instance, 5-substituted tetrazoles, including this compound, have shown efficacy against a range of bacteria and fungi. In vitro tests indicated that certain derivatives displayed inhibitory effects against pathogens such as Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 100 |

| This compound | Bacillus subtilis | 150 |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membrane integrity and interference with nucleic acid synthesis. The chloropropyl moiety may enhance lipophilicity, allowing better penetration into bacterial cells .

Study on Antimicrobial Efficacy

A notable study conducted by Coca et al. evaluated the antibacterial properties of various tetrazole derivatives, including this compound. The study reported that this compound exhibited a significant zone of inhibition against Pseudomonas aeruginosa, indicating its potential as an antibacterial agent in clinical settings .

Research on Antifungal Activity

In another investigation focusing on antifungal activity, this compound demonstrated effectiveness against Aspergillus flavus, with a reported IC50 value of approximately 75 µg/mL. This suggests that the compound could be further explored for therapeutic applications in treating fungal infections .

Toxicological Profile

While the antimicrobial properties are promising, the toxicological profile of this compound remains under investigation. Preliminary studies indicate low acute toxicity in animal models; however, long-term effects and specific organ toxicity require further research to establish safety parameters for potential therapeutic use .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Tetrazole derivatives, including 1-(3-Chloropropyl)-5-methyl-1H-tetrazole, are recognized for their pharmacological potential. The tetrazole moiety serves as a bioisostere for carboxylic acids, enhancing bioavailability and chemical stability in drug design.

Anticancer Activity

Research has demonstrated that various tetrazole derivatives exhibit notable anticancer properties. For instance, compounds synthesized from tetrazoles were screened against multiple cancer cell lines, including liver (Hep-G2) and lung (A-549) adenocarcinomas. Some derivatives showed IC50 values ranging from 1.0 to 4.0 mM, indicating strong anticancer activity .

Antimicrobial Properties

Tetrazoles have also been investigated for their antimicrobial effects. A study evaluated the antibacterial activity of several tetrazoloquinazolines against strains like Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further exploration .

Catalytic Applications

The synthesis of novel catalysts involving tetrazole derivatives has emerged as a significant area of research. For example, a copper(II) complex of 5-phenyl-1H-tetrazole was immobilized on magnetic chitosan to create an effective catalyst for various organic reactions. This catalyst demonstrated high efficiency in synthesizing 3-imino-2-phenylisoindolin-1-one derivatives under mild conditions, showcasing the utility of tetrazoles in catalysis .

Energetic Applications

Tetrazoles are also explored for their potential as energetic materials due to their stability and reactivity. Recent studies have highlighted the use of tetrazoles in developing new propellant formulations and explosives, leveraging their energetic properties for applications in defense and aerospace industries .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of tetrazole derivatives is crucial for optimizing their biological activities. Research efforts focus on modifying the substituents on the tetrazole ring to enhance efficacy against specific targets, such as cancer cells or pathogens. For instance, modifications leading to improved binding affinity at TRAP1 allosteric sites have been reported .

Case Studies and Data Tables

Análisis De Reacciones Químicas

2.1. Cycloaddition of Nitriles with Azides

The primary synthesis route involves the [3+2] cycloaddition of nitriles with sodium azide under catalytic conditions. Key methods include:

-

Copper(II) catalysis : Enhances reaction rates and yields (80–100°C, 16–24 hours) .

-

Microwave-assisted reactions : Achieves yields of 90–99% in 10–30 minutes with Pd/Co or Cu catalysts .

-

Tertiary amine hydrochloride : Facilitates azide activation, yielding 97% product at 50–100°C .

Table 1: Synthesis Conditions and Yields

| Catalyst/Conditions | Temperature/Time | Yield (%) | Reference |

|---|---|---|---|

| CuCl₂, DMF | 80–100°C, 24 h | 90–95 | |

| Pd/Co@CNT NPs, MW heating | 10–30 min | 90–99 | |

| Triethylamine HCl, EtOH | 50–100°C, 1–16 h | 97–98 |

2.2. Nucleophilic Substitution Reactions

The chloropropyl group undergoes substitution with nucleophiles (e.g., amines, hydroxides) under basic or acidic conditions. For example:

-

Amines : Reaction with arylpiperazines forms bioactive derivatives .

-

Hydroxides : Substitution with hydroxide ions yields propyl ether derivatives .

3.1. Cycloaddition Pathway

The [3+2] cycloaddition proceeds via:

-

Nitrile activation : Catalyst (e.g., Cu²⁺) polarizes the nitrile triple bond.

-

Azide complexation : Formation of reactive intermediates (e.g., azide-copper complexes) .

3.2. Substitution Pathway

The chloropropyl group reacts via an SN2 mechanism , with nucleophiles attacking the γ-carbon of the chloropropyl chain .

4.1. Pharmaceuticals

-

Anticancer agents : Derivatives inhibit tubulin polymerization, targeting microtubules in cancer cells .

-

Antimicrobial agents : Substituted tetrazoles exhibit activity against bacterial and fungal pathogens .

4.2. Materials Science

Propiedades

IUPAC Name |

1-(3-chloropropyl)-5-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN4/c1-5-7-8-9-10(5)4-2-3-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLVWAITKXNFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672480 | |

| Record name | 1-(3-Chloropropyl)-5-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870833-61-7 | |

| Record name | 1-(3-Chloropropyl)-5-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chloropropyl)-5-methyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.